4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid
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Overview
Description
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2-methoxyethyl and methylamino group
Preparation Methods
The synthesis of 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)benzoic acid with 2-methoxyethylamine and methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the breakdown of fibrin clots by blocking the activation of plasminogen to plasmin. This action helps in stabilizing blood clots and preventing excessive bleeding .
Comparison with Similar Compounds
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid can be compared with similar compounds such as:
Methyl 4-aminobenzoate: This compound has a similar benzoic acid core but differs in its substituents, leading to different chemical properties and applications.
Methyl 4-amino-3-methoxybenzoate:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[[2-methoxyethyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-13(7-8-16-2)9-10-3-5-11(6-4-10)12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) |
InChI Key |
QQFKWTKJKZWSSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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